molecular formula C16H21NO3 B2956219 N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide CAS No. 2411217-72-4

N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide

Cat. No.: B2956219
CAS No.: 2411217-72-4
M. Wt: 275.348
InChI Key: QKAZMEOPEBVHSB-UHFFFAOYSA-N
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Description

N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopentyl ring substituted with a methoxyphenyl group and an oxirane ring attached to a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide typically involves multiple steps, starting with the formation of the cyclopentyl ring and subsequent functionalization with the methoxyphenyl group. The oxirane ring is then introduced, followed by the attachment of the carboxamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules

Biology: N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide has shown biological activity, making it a candidate for drug development. Its interactions with enzymes and proteins can lead to the inhibition of specific biological pathways, which is valuable in the study of disease mechanisms.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various conditions, such as inflammation, cancer, and infectious diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole-2-carboxamide derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Oxirane derivatives: Compounds containing oxirane rings are known for their reactivity and are used in various chemical syntheses.

  • Methoxyphenyl derivatives: Compounds with methoxyphenyl groups are common in pharmaceutical research due to their biological activity.

Uniqueness: N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[[1-(3-methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-6-4-5-12(9-13)16(7-2-3-8-16)11-17-15(18)14-10-20-14/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAZMEOPEBVHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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